molecular formula C12H23NO2 B1469087 N,N-Bis(tetrahydro-2H-pyran-3-ylmethyl)amine CAS No. 104850-24-0

N,N-Bis(tetrahydro-2H-pyran-3-ylmethyl)amine

Cat. No.: B1469087
CAS No.: 104850-24-0
M. Wt: 213.32 g/mol
InChI Key: JPJAMCKGFKLNLO-UHFFFAOYSA-N
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Description

N,N-Bis(tetrahydro-2H-pyran-3-ylmethyl)amine is an organic compound with the molecular formula C12H23NO2 and a molecular weight of 213.32 g/mol It is characterized by the presence of two tetrahydro-2H-pyran-3-ylmethyl groups attached to a central amine nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(tetrahydro-2H-pyran-3-ylmethyl)amine typically involves the reaction of tetrahydro-2H-pyran-3-ylmethyl chloride with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(tetrahydro-2H-pyran-3-ylmethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., triethylamine). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield N-oxides, while reduction reactions produce reduced amine derivatives .

Mechanism of Action

The mechanism of action of N,N-Bis(tetrahydro-2H-pyran-3-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit unique chemical and physical properties. These interactions can modulate various biological processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Bis(tetrahydro-2H-pyran-3-ylmethyl)amine is unique due to the presence of tetrahydro-2H-pyran-3-ylmethyl groups, which impart distinct steric and electronic properties.

Properties

IUPAC Name

1-(oxan-3-yl)-N-(oxan-3-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-3-11(9-14-5-1)7-13-8-12-4-2-6-15-10-12/h11-13H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJAMCKGFKLNLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CNCC2CCCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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